molecular formula C5H7ClO B1367420 1-Chloro-4-methoxybut-2-yne CAS No. 693-27-6

1-Chloro-4-methoxybut-2-yne

Cat. No. B1367420
CAS RN: 693-27-6
M. Wt: 118.56 g/mol
InChI Key: VTLCLYKXNBWOJM-UHFFFAOYSA-N
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Description

“1-Chloro-4-methoxybut-2-yne” is a chemical compound with the molecular formula C5H7ClO and a molecular weight of 118.56 . It is a product available for research use.


Molecular Structure Analysis

The molecular structure of “1-Chloro-4-methoxybut-2-yne” is represented by the InChI code 1S/C5H7ClO/c1-7-5-3-2-4-6/h4-5H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom.

Scientific Research Applications

Synthesis of Indoles and Derivatives

1-Chloro-4-methoxybut-2-yne is used in the synthesis of various indole derivatives. Kranjc and Kočevar (2008) demonstrated a cycloaddition/cyclization sequence from (Z)-1-methoxybut-1-en-3-yne and 2H-pyran-2-ones to yield benzene derivatives with a strategically positioned 2-methoxyethenyl moiety. These adducts can be cyclized into 1,5,6-trisubstituted indole derivatives under mild conditions (Kranjc & Kočevar, 2008).

Collision Induced Loss Studies

Dua and Bowie (1994) studied the collision-induced loss of methanol from deprotonated 4-methoxybut-1-yne. Their findings suggest that this occurs via at least two mechanisms, including a stepwise cyclization–deprotonation–ring opening process (Dua & Bowie, 1994).

Chemical Properties and Stability

Sydnes et al. (2007) explored the synthesis and chemical properties of 3,3,4,4-tetraethoxybut-1-yne, a derivative of 1-Chloro-4-methoxybut-2-yne, demonstrating its thermal stability up to 150 °C and stability in neutral and basic solutions (Sydnes et al., 2007).

Conformational Studies

Karlsson, Klaeboe, and Nielsen (1988) studied the vibrational spectra and conformations of 1-chloro-4-fluorobut-2-yne, providing insights into molecular structure and dynamics related to 1-Chloro-4-methoxybut-2-yne (Karlsson, Klaeboe, & Nielsen, 1988).

Stereochemistry in Mercury Salt Reactions

Kartashov et al. (1998) explored the stereochemistry of mercury salt reactions with alkynes, including 1-methoxybut-2-yne, revealing insights into the cis- and trans-adduct formations (Kartashov et al., 1998).

Photochemical Reactions

Mathur, Avasare, and Mobin (2008) demonstrated the photochemical reaction of (Z)-1-methoxybut-1-ene-3-yne with CO in the presence of Fe(CO)5, leading to the formation of various divinyl-substituted benzoquinones, showcasing the potential of 1-Chloro-4-methoxybut-2-yne in photochemical applications (Mathur, Avasare, & Mobin, 2008).

properties

IUPAC Name

1-chloro-4-methoxybut-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-7-5-3-2-4-6/h4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLCLYKXNBWOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527898
Record name 1-Chloro-4-methoxybut-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-methoxybut-2-yne

CAS RN

693-27-6
Record name 1-Chloro-4-methoxybut-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-methoxybut-2-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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